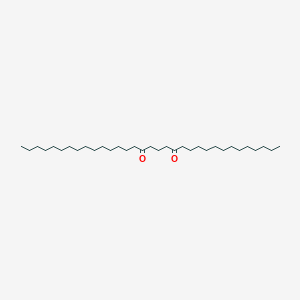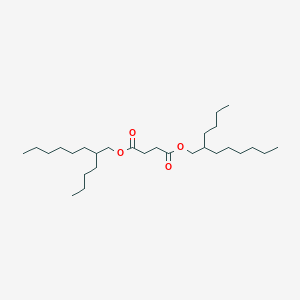![molecular formula C29H38N2O2 B14231549 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 501419-85-8](/img/structure/B14231549.png)
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound with a complex structure that includes a naphthalene core, a hydrazinylidene group, and a tridecyloxyphenyl substituent
准备方法
The synthesis of 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-(tridecyloxy)phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
化学反应分析
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.
科学研究应用
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用机制
The mechanism of action of 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its hydrazinylidene group can participate in redox reactions, influencing cellular redox balance.
相似化合物的比较
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can be compared with other similar compounds, such as:
1-{2-[4-(Decyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: This compound has a shorter alkoxy chain, which may affect its solubility and reactivity.
1-{2-[4-(Methoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: The presence of a methoxy group instead of a tridecyloxy group can lead to different electronic and steric effects, influencing its chemical behavior.
1-{2-[4-(Trifluoromethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: The trifluoromethoxy group introduces electron-withdrawing effects, which can alter the compound’s reactivity and stability.
属性
CAS 编号 |
501419-85-8 |
|---|---|
分子式 |
C29H38N2O2 |
分子量 |
446.6 g/mol |
IUPAC 名称 |
1-[(4-tridecoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C29H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-23-33-26-20-18-25(19-21-26)30-31-29-27-16-13-12-15-24(27)17-22-28(29)32/h12-13,15-22,32H,2-11,14,23H2,1H3 |
InChI 键 |
JWCWPTSZVIUONG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)


![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
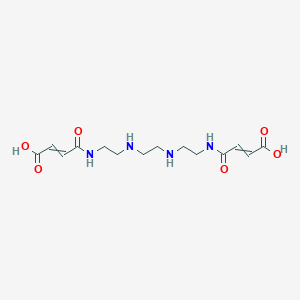
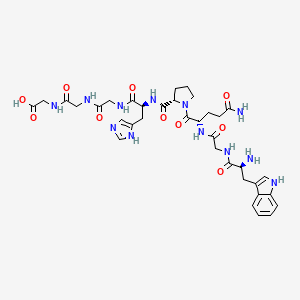
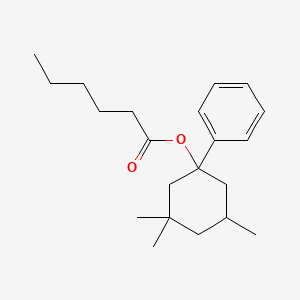
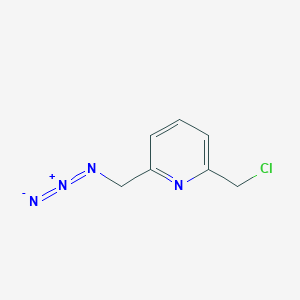
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
